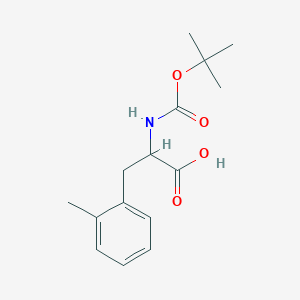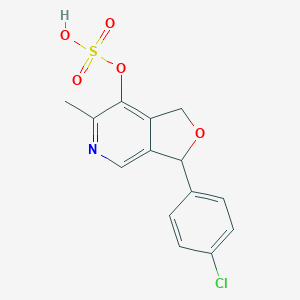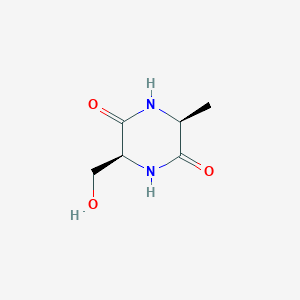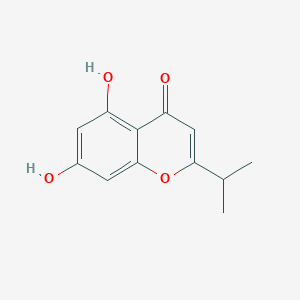
Adynerin
概要
説明
アディネリンは、心臓性配糖体として分類される天然有機化合物です。主にキョウチクトウの植物の葉から抽出されます。
準備方法
合成経路と反応条件
アディネリンは、植物の Adonis vernalis からその有効成分を抽出することによって合成することができます。抽出プロセスには、メタノールやエタノールなどの有機溶媒を使用します。 次に、化合物は様々なクロマトグラフィー技術で精製されます .
工業生産方法
アディネリンの工業生産には、植物源からの大規模抽出と、その後、高速液体クロマトグラフィー(HPLC)を用いた精製が含まれます。 次に、化合物を結晶化させて、研究や潜在的な治療用途に適した純粋な形態を得ます .
化学反応の分析
反応の種類
アディネリンは、次のようないくつかの種類の化学反応を起こします。
酸化: アディネリンは、様々な酸化生成物を形成するために酸化される可能性があります。
還元: 還元反応は、アディネリンをその還元型に変換することができます。
置換: アディネリンは、官能基が他の基に置き換えられる置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 様々な求核剤と求電子剤を異なる条件下で使用して、置換反応を達成することができます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、アディネリンの酸化は、水酸化誘導体の形成につながる可能性があります .
科学研究への応用
化学: 心臓性配糖体の同定と定量のための分析化学における基準物質として使用されます。
生物学: 癌細胞に対する細胞毒性効果が研究されており、抗癌剤としての可能性を示しています。
医学: 心臓性配糖体としての特性により、心臓病の治療における潜在的な用途が調査されています。
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cardiac glycosides.
Biology: Studied for its cytotoxic effects on cancer cells, showing potential as an anticancer agent.
Medicine: Investigated for its potential use in treating heart conditions due to its cardiac glycoside properties.
Industry: Used in the development of pharmaceutical formulations and as a research tool in drug discovery
作用機序
アディネリンは、ナトリウム-カリウムATPase酵素を阻害することにより効果を発揮し、細胞内カルシウムレベルの上昇につながります。これは、心臓の収縮力の強化と癌細胞に対する細胞毒性効果をもたらします。 分子標的は、ナトリウム-カリウムATPase酵素と、細胞増殖やアポトーシスに関与する様々なシグナル伝達経路を含みます .
類似化合物の比較
類似化合物
オレアンドリン: キョウチクトウから得られるもう一つの心臓性配糖体で、同様の細胞毒性があります。
ネリタロシド: 同様の分子構造と生物活性を有する関連化合物です。
オドロシドAとH: 比較可能な薬理作用を有する心臓性配糖体.
独自性
アディネリンは、その特定の分子構造とその強力な細胞毒性効果によってユニークであり、癌治療の研究にとって貴重な化合物です。 一般的な薬物耐性機構をバイパスする能力は、治療薬としての可能性をさらに高めています .
類似化合物との比較
Similar Compounds
Oleandrin: Another cardiac glycoside from Nerium oleander with similar cytotoxic properties.
Neritaloside: A related compound with similar molecular structure and biological activity.
Odoroside A and H: Cardiac glycosides with comparable pharmacological properties.
Uniqueness
Adynerin is unique due to its specific molecular structure and its potent cytotoxic effects, making it a valuable compound for research in cancer treatment. Its ability to bypass common drug resistance mechanisms further enhances its potential as a therapeutic agent .
特性
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQVAOKDQTHHP-QFUJVLJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956547 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35109-93-4 | |
| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adynerigenin 3-O-beta-D-diginoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADYNERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Adynerin and where is it found?
A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []
Q2: What is the chemical structure of this compound?
A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []
Q3: How does the structure of this compound relate to its cardiac activity?
A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []
Q4: Are there different types of this compound?
A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []
Q5: How is this compound detected and quantified?
A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.
Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?
A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]
Q8: What is the significance of identifying these cardiac glycosides?
A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []
Q9: What are the potential applications of this compound and related compounds?
A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)





